MNK1 Isoform Selectivity: BAY1143269 vs. Tomivosertib (eFT508) and ETC-206
BAY1143269 achieves an MNK1 enzymatic IC50 of 40 nM while displaying 22.6-fold selectivity over MNK2 (IC50 = 904 nM) . This starkly contrasts with the clinical-phase dual MNK1/2 inhibitors tomivosertib (eFT508), which inhibits both isoforms equipotently with IC50 values of 1–2 nM [1], and ETC-206, which inhibits MNK1 and MNK2 with IC50 values of 64 nM and 86 nM, respectively (1.3-fold selectivity) . Early-generation tool CGP57380, by comparison, exhibits weak MNK1 potency (IC50 ≈ 2.2 µM) . The unique isoform selectivity of BAY1143269 enables dissection of MNK1-specific biology without confounding concurrent MNK2 inhibition.
| Evidence Dimension | MNK1 vs. MNK2 enzymatic inhibition potency and isoform selectivity ratio |
|---|---|
| Target Compound Data | MNK1 IC50 = 40 nM; MNK2 IC50 = 904 nM; Selectivity ratio (MNK2/MNK1) = 22.6-fold |
| Comparator Or Baseline | Tomivosertib: MNK1 IC50 ≈ 1–2 nM, MNK2 IC50 ≈ 1–2 nM, ratio ≈ 1; ETC-206: MNK1 IC50 = 64 nM, MNK2 IC50 = 86 nM, ratio ≈ 1.3; CGP57380: MNK1 IC50 ≈ 2,200 nM |
| Quantified Difference | BAY1143269 provides the highest MNK1-over-MNK2 selectivity among clinical candidates (22.6-fold vs. ~1-fold for tomivosertib and ~1.3-fold for ETC-206) and 55-fold greater MNK1 potency than CGP57380 |
| Conditions | Recombinant MNK1 and MNK2 enzymatic assays at 2 mM ATP; comparative data across published studies using analogous assay conditions |
Why This Matters
For researchers seeking to attribute biological phenotypes specifically to MNK1 rather than to combined MNK1/2 blockade, BAY1143269 offers the most favorable selectivity window among clinically evaluated MNK inhibitors.
- [1] Reich SH, Sprengeler PA, Chiang GG, et al. J Med Chem. 2018;61(8):3516-3540. doi:10.1021/acs.jmedchem.7b01795. View Source
